molecular formula C17H16BrN3O3S2 B2697508 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 312604-31-2

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2697508
CAS RN: 312604-31-2
M. Wt: 454.36
InChI Key: FQVFWQNELJUITN-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C17H16BrN3O3S2 and its molecular weight is 454.36. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

The compound (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide and related derivatives have been studied for their potential in photodynamic therapy, particularly in cancer treatment. Research by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives, which are structurally similar, showed remarkable potential for use as Type II photosensitizers in treating cancer, due to their good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Compounds containing thiadiazole and benzamide groups, akin to (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide, have been synthesized and evaluated for their anticancer properties. Tiwari et al. (2017) synthesized Schiff’s bases containing thiadiazole scaffolds and benzamide groups, demonstrating promising anticancer activity against various human cancer cell lines. This study highlights the potential of similar compounds in cancer treatment (Tiwari et al., 2017).

Synthesis Methods

Research into the synthesis methods of similar compounds, like the one conducted by Saeed (2009), demonstrates the efficiency of microwave irradiation in producing N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. This method provides a cleaner, more efficient, and faster synthesis process compared to traditional thermal heating (Saeed, 2009).

Antibacterial Properties

Compounds structurally related to (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide have been found to exhibit antibacterial properties. Palkar et al. (2017) synthesized novel Schiff bases derived from 2-aminobenzothiazole and evaluated their antibacterial activity. This research suggests the potential for related compounds to be used as antibacterial agents (Palkar et al., 2017).

Antifungal Properties

The antifungal properties of similar compounds have also been investigated. Narayana et al. (2004) synthesized various thiazole-benzamide derivatives and screened them for antifungal activity. This research provides insights into the potential use of related compounds in antifungal applications (Narayana et al., 2004).

properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3S2/c1-20(2)26(23,24)13-7-4-11(5-8-13)16(22)19-17-21(3)14-9-6-12(18)10-15(14)25-17/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVFWQNELJUITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.